molecular formula C18H17F3N2O2 B2895171 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE CAS No. 1428357-41-8

2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE

Cat. No.: B2895171
CAS No.: 1428357-41-8
M. Wt: 350.341
InChI Key: FJNPSQBGOUACLU-UHFFFAOYSA-N
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Description

2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic methodologies include:

    Buchwald-Hartwig Amination: This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

    Aromatic Nucleophilic Substitution: This reaction involves the substitution of an aromatic halide with a nucleophile, such as a piperidine derivative.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Piperidine derivatives, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-methylphenyl)methanone
  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-chlorophenyl)methanone
  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-fluorophenyl)methanone

Uniqueness

The presence of the trifluoromethyl group in 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and enhances its potential for various applications.

Properties

IUPAC Name

(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-6-4-13(5-7-14)17(24)23-11-8-15(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNPSQBGOUACLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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